molecular formula C22H29N3O4S2 B2493927 N'-(3-phenylpropyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide CAS No. 898415-93-5

N'-(3-phenylpropyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide

Cat. No.: B2493927
CAS No.: 898415-93-5
M. Wt: 463.61
InChI Key: IUIUAAPREYMRGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(3-phenylpropyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-phenylpropyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the thiophene-2-sulfonyl group: This step often involves sulfonylation using thiophene-2-sulfonyl chloride in the presence of a base.

    Attachment of the phenylpropyl group: This can be done through a Friedel-Crafts alkylation reaction.

    Coupling of the ethanediamide moiety: This final step involves the reaction of the intermediate with ethanediamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(3-phenylpropyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide groups can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under various conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N’-(3-phenylpropyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its aromatic and heterocyclic moieties. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(3-phenylpropyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3-phenylpropyl)-N'-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S2/c26-21(23-14-6-10-18-8-2-1-3-9-18)22(27)24-15-13-19-11-4-5-16-25(19)31(28,29)20-12-7-17-30-20/h1-3,7-9,12,17,19H,4-6,10-11,13-16H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIUAAPREYMRGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NCCCC2=CC=CC=C2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.